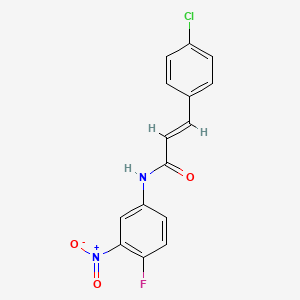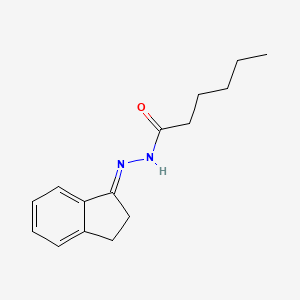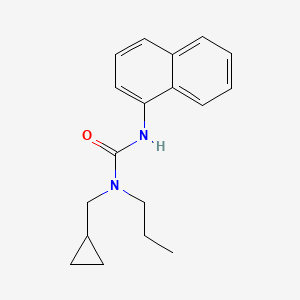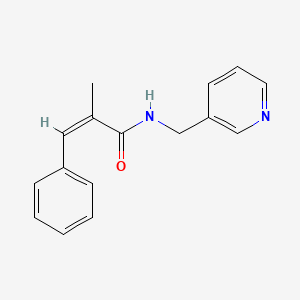
4-methyl-2-(4-morpholinyl)-6-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(4-morpholinyl)-6-quinolinol, also known as MXQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and has been found to possess a range of biological activities. MXQ has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用機序
4-methyl-2-(4-morpholinyl)-6-quinolinol exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth. 4-methyl-2-(4-morpholinyl)-6-quinolinol also activates various transcription factors, such as NF-κB and Nrf2, which are involved in regulating the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methyl-2-(4-morpholinyl)-6-quinolinol has been found to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. 4-methyl-2-(4-morpholinyl)-6-quinolinol has also been found to inhibit the growth of various cancer cells and induce apoptosis, which is a programmed cell death mechanism.
実験室実験の利点と制限
4-methyl-2-(4-morpholinyl)-6-quinolinol has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. 4-methyl-2-(4-morpholinyl)-6-quinolinol has been extensively studied for its biological activities and has been found to possess a range of potential applications in various fields of scientific research. However, 4-methyl-2-(4-morpholinyl)-6-quinolinol also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
将来の方向性
There are several future directions for research on 4-methyl-2-(4-morpholinyl)-6-quinolinol. One area of interest is the development of 4-methyl-2-(4-morpholinyl)-6-quinolinol-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the study of 4-methyl-2-(4-morpholinyl)-6-quinolinol's mechanisms of action and its interactions with other signaling pathways in the body. Additionally, the development of novel synthesis methods for 4-methyl-2-(4-morpholinyl)-6-quinolinol and its derivatives may lead to the discovery of new compounds with improved biological activities.
合成法
The synthesis of 4-methyl-2-(4-morpholinyl)-6-quinolinol involves the reaction between 4-morpholinyl-2-aminophenol and 4-chloro-3-methylquinoline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
4-methyl-2-(4-morpholinyl)-6-quinolinol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and anti-viral properties. 4-methyl-2-(4-morpholinyl)-6-quinolinol has been used as a tool for studying the mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.
特性
IUPAC Name |
4-methyl-2-morpholin-4-ylquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-14(16-4-6-18-7-5-16)15-13-3-2-11(17)9-12(10)13/h2-3,8-9,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUGAHNKHMZBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-4-methyl-6-hydroxyquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)


![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)


![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)